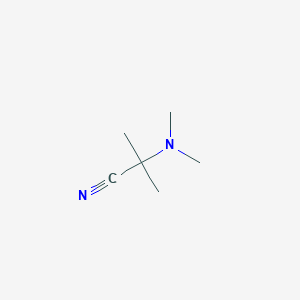

2-(Dimethylamino)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

Amphiphilic Block Copolymer Modification

The compound serves as a modular platform for graft attachment in the synthesis of multifunctional amphiphilic diblock copolymers. This is achieved through azide–alkyne “click” chemistry, which is a highly efficient reaction used to modify polymers with side chains like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), enhancing their biocompatibility and biodegradability .

Stimuli-Responsive Polymer Synthesis

“2-(Dimethylamino)-2-methylpropanenitrile” is used in the creation of stimuli-responsive polymers, such as pH and temperature dual-responsive chitosan copolymers. These polymers have applications in drug delivery systems where they can respond to specific physiological conditions to release therapeutic agents .

Statistical Copolymer Synthesis

The compound is involved in the synthesis of statistical copolymers, such as poly(DMAEMA-stat-styrene), which have a range of molecular weights and compositions. These copolymers have potential applications in creating new materials with tailored properties for various industrial and research purposes .

Mechanism of Action

Target of Action

Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-2-methylpropanenitrile might interact with similar targets.

Mode of Action

It is known that similar compounds can interact with their targets and cause changes in cellular function . For instance, Deanol, a compound with similar structure, has been used in the treatment of various neurological disorders, suggesting that it may interact with neural receptors or enzymes .

Biochemical Pathways

Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may affect neurotransmitter synthesis or signaling pathways .

Pharmacokinetics

Similar compounds such as deanol have been studied, and it is known that they can be absorbed and distributed in the body .

Result of Action

Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may have effects on neural function .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .

properties

IUPAC Name |

2-(dimethylamino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDGSEGTBIWFTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440950 |

Source

|

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-methylpropanenitrile | |

CAS RN |

2273-40-7 |

Source

|

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)